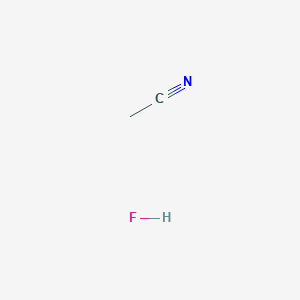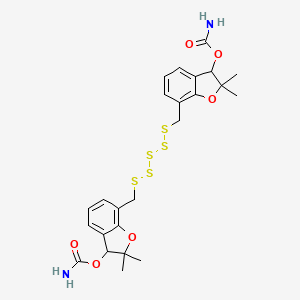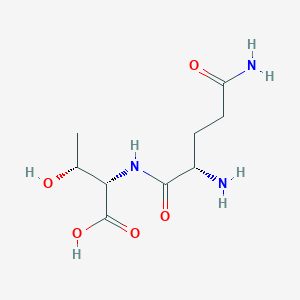
Acetonitrile, hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, hydrofluoride is a compound that combines the properties of acetonitrile and hydrogen fluoride. Acetonitrile is a colorless liquid with the chemical formula CH₃CN, known for its use as a solvent in organic synthesis and its role in the production of pharmaceuticals and other chemicals . Hydrogen fluoride, on the other hand, is a highly toxic and corrosive gas or liquid with the chemical formula HF, used in various industrial applications including the production of fluorine-containing compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetonitrile can be synthesized through several methods, including the dehydration of acetamide and the reaction of acetic acid or acetic anhydride with ammonia . The preparation of acetonitrile, hydrofluoride specifically involves the reaction of acetonitrile with hydrogen fluoride under controlled conditions to ensure safety and efficiency.
Industrial Production Methods
Industrial production of acetonitrile typically occurs as a byproduct of acrylonitrile manufacture . The process involves the catalytic ammoxidation of propylene, which produces acrylonitrile and acetonitrile as a secondary product. The combination with hydrogen fluoride is carried out in specialized facilities equipped to handle the corrosive nature of hydrogen fluoride.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile, hydrofluoride undergoes various chemical reactions, including:
Nucleophilic Addition: Acetonitrile reacts with Grignard reagents or organolithium reagents to form ketones.
Substitution: The compound can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, Grignard reagents, and organolithium reagents. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from reactions with this compound include acetamide, carboxylic acids, and various ketones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Acetonitrile, hydrofluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of acetonitrile, hydrofluoride involves its interaction with various molecular targets and pathways. Acetonitrile is hydroxylated by the cytochrome P450 monooxygenase system to yield formaldehyde cyanohydrin, which is further broken down by catalase to produce hydrogen cyanide and formaldehyde . This process highlights the compound’s ability to undergo metabolic transformations that can lead to the formation of toxic byproducts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrogen Cyanide: A simpler nitrile with similar toxic properties but different industrial applications.
Dimethylformamide: Another solvent used in chemical reactions, known for its toxicity and different solvent properties compared to acetonitrile.
Uniqueness
Acetonitrile, hydrofluoride is unique due to its combination of acetonitrile’s solvent properties and hydrogen fluoride’s reactivity. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
78971-71-8 |
|---|---|
Formule moléculaire |
C2H4FN |
Poids moléculaire |
61.06 g/mol |
Nom IUPAC |
acetonitrile;hydrofluoride |
InChI |
InChI=1S/C2H3N.FH/c1-2-3;/h1H3;1H |
Clé InChI |
ZIYVAZASIRJRHP-UHFFFAOYSA-N |
SMILES canonique |
CC#N.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)


![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)




![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)


